N-cyclohexylbiphenyl-4-carboxamide

Description

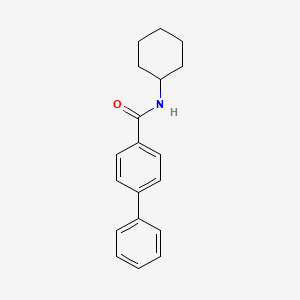

N-cyclohexylbiphenyl-4-carboxamide is a biphenyl derivative featuring a carboxamide group at the 4-position of one phenyl ring and a cyclohexyl substituent attached to the amide nitrogen. Its molecular formula is C₁₉H₂₁NO, with a molecular weight of 279.38 g/mol. Synthetically, it can be prepared via coupling reactions between biphenyl-4-carboxylic acid derivatives and cyclohexylamine, often employing activating agents like EDCI or HOBt .

Primary applications include its use as an intermediate in pharmaceutical synthesis and materials science, where its hydrophobic character and thermal stability (predicted melting point: ~180–190°C) make it suitable for polymer additives or liquid crystal formulations.

Properties

Molecular Formula |

C19H21NO |

|---|---|

Molecular Weight |

279.4 g/mol |

IUPAC Name |

N-cyclohexyl-4-phenylbenzamide |

InChI |

InChI=1S/C19H21NO/c21-19(20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,18H,2,5-6,9-10H2,(H,20,21) |

InChI Key |

ZFJJKZHKMHSECB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexylbiphenyl-4-carboxamide typically involves the amidation of biphenyl-4-carboxylic acid with cyclohexylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions. Common methods include:

Catalytic Amidation: Utilizing catalysts such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the reaction.

Non-Catalytic Amidation: Direct reaction of biphenyl-4-carboxylic acid with cyclohexylamine under elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexylbiphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the biphenyl ring or the cyclohexyl group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Halogenated or alkylated biphenyl derivatives.

Scientific Research Applications

N-cyclohexylbiphenyl-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-cyclohexylbiphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to allosteric sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural Variations and Functional Impacts

N-cyclohexylbiphenyl-4-carboxamide is compared to three structurally related compounds:

4'-(Hexyloxy)-N-(4-hydroxyphenyl)[1,1'-biphenyl]-4-carboxamide (Compound A) Substituents: A hexyloxy group on the distal phenyl ring and a 4-hydroxyphenyl amide. Impact: The hexyloxy group enhances lipophilicity (logP ≈ 5.2), while the phenolic -OH introduces hydrogen-bonding capacity, improving aqueous solubility (≈0.8 mg/mL in water) compared to the cyclohexyl analog.

N-Phenylbiphenyl-4-carboxamide (Compound C) Substituents: A phenyl group on the amide nitrogen. Impact: The aromatic substituent facilitates π-π stacking interactions, increasing crystallinity (melting point: ~210°C) but reducing solubility in nonpolar solvents.

N-Octylbiphenyl-4-carboxamide (Compound D)

- Substituents: A linear octyl chain on the amide nitrogen.

- Impact: The long alkyl chain maximizes lipophilicity (logP ≈ 6.5), favoring solubility in organic solvents like hexane (>50 mg/mL) but limiting thermal stability (decomposition at ~150°C).

Electronic and Steric Effects

Cyclohexyl Group (this compound):

Hexyloxy Group (Compound A):

- The ether oxygen donates electrons via resonance, activating the biphenyl system toward electrophilic substitution.

Data Tables and Research Findings

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility (Water, mg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 279.38 | 4.8 | 0.2 | 185–190 |

| Compound A | 417.51 | 5.2 | 0.8 | 165–170 |

| Compound C | 273.33 | 4.5 | 0.1 | 210–215 |

| Compound D | 349.51 | 6.5 | <0.1 | 140–145 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.